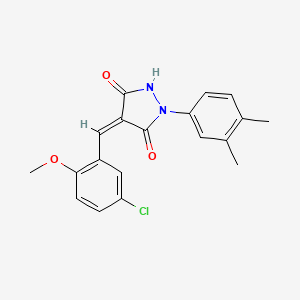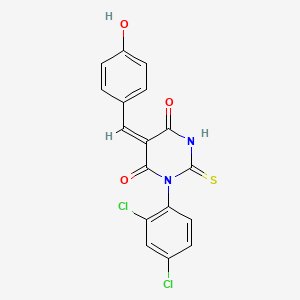
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Clomazone, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has been used in many countries around the world. Clomazone is a selective herbicide, which means that it only targets certain types of weeds and does not harm other plants.
Mecanismo De Acción
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting their production, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione disrupts the normal functioning of the plant, leading to its death. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, targeting only plants that are sensitive to its mode of action.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been found to have low persistence in soil, which means that it does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mode of action is well understood. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, which makes it useful for studying plant physiology and biochemistry. However, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be expensive to produce, and its use can be limited by its selectivity.
Direcciones Futuras
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of research is the development of new formulations of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione that are more effective against weeds and have lower environmental impact. Another area of research is the study of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione's potential use in medicine, particularly in the treatment of infectious diseases. Additionally, research is needed to understand the long-term effects of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione on the environment and to develop strategies for its safe use in agriculture.
Métodos De Síntesis
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be synthesized using different methods, but the most common one involves the reaction of 2-methoxy-5-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base, followed by the addition of 1,3-cyclohexanedione. The resulting product is then purified and crystallized to obtain 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various crops, including soybeans, cotton, peanuts, and rice. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is also being studied for its potential use in controlling invasive plant species. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have antimicrobial properties and is being studied for its potential use in medicine.
Propiedades
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-15(8-12(11)2)22-19(24)16(18(23)21-22)10-13-9-14(20)5-7-17(13)25-3/h4-10H,1-3H3,(H,21,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXINNPRILZBV-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)